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Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

Cat. No.: B157339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Methyl-4-
nitropyridine N-oxide, a key intermediate in organic synthesis. This document outlines its

chemical and physical properties, detailed experimental protocols for its synthesis, and its

structural features.

Core Data Summary
A compilation of the key quantitative data for 3-Methyl-4-nitropyridine N-oxide is presented

below for easy reference and comparison.
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Property Value Source

Molecular Formula C₆H₆N₂O₃ [1][2]

Molecular Weight 154.12 g/mol [1][2]

Melting Point 136-138 °C [1]

Appearance
Light yellow to amber powder,

crystals, or chunks
[1][3]

CAS Number 1074-98-2 [1][4]

Crystal System Orthorhombic [4][5]

Space Group P2₁2₁2₁ [4][5]

Lattice Parameters
a = 21.359(2) Å, b = 6.111(1)

Å, c = 5.132(1) Å
[5]

N-O bond distance (N-oxide)
1.292 Å (1.299 Å after libration

corrections)
[5]

Twist angle of nitro group 16.7° [5]

Spectroscopic and Structural Insights
The structural characterization of 3-Methyl-4-nitropyridine N-oxide has been accomplished

through various spectroscopic and crystallographic techniques. Studies have reported its 1H

NMR, 13C NMR, and IR spectra.[6][7] The crystal structure reveals an orthorhombic system.[4]

[5] The steric hindrance from the methyl group at the 3-position causes the nitro group at the 4-

position to be twisted out of the pyridine ring plane by approximately 16.7°.[5] This twisting is

less pronounced than in the 3,5-dimethyl derivative, suggesting that intramolecular charge

transfer plays a role in stabilizing a more planar conformation.[5]

Experimental Protocols
The synthesis of 3-Methyl-4-nitropyridine N-oxide is typically achieved through the nitration of

3-methylpyridine-1-oxide (3-picoline-N-oxide).[4][8][9] Two common procedures are detailed

below.
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Protocol 1: Nitration using Fuming Nitric Acid and
Sulfuric Acid
This method is a well-established procedure for the nitration of pyridine derivatives.[8][9]

Materials:

3-Methylpyridine-1-oxide

Concentrated Sulfuric Acid (H₂SO₄)

Fuming Nitric Acid (HNO₃)

Crushed Ice

Sodium Carbonate (Na₂CO₃)

Chloroform

Anhydrous Sodium Sulfate

Acetone

Procedure:

Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice-salt bath,

slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C)

concentrated sulfuric acid.[8] Cool the resulting mixture to about 10 °C.[8] In 50-ml portions,

add 495 ml of fuming yellow nitric acid with shaking.[8]

Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the

temperature to 95–100 °C over 25–30 minutes, at which point gas evolution will begin.[8] A

vigorous reaction will commence, which should be controlled with an ice-water bath.[8] After

the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction

to proceed for an additional 5–10 minutes.[8] Then, continue heating at 100–105 °C for 2

hours.[8][9]
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Work-up and Isolation: Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed

ice.[8] Neutralize the solution by the slow addition of sodium carbonate until the pH is

approximately 7-8.[9] The yellow crystalline product will precipitate along with sodium sulfate.

[8]

Purification: Collect the solid by suction filtration and wash it thoroughly with cold water.[9]

The crude product can be further purified by recrystallization from acetone.[9] Alternatively,

the collected solid can be extracted with boiling chloroform, and the combined extracts used

to extract the aqueous filtrate.[8] The chloroform extracts are then dried over anhydrous

sodium sulfate and the solvent is evaporated under reduced pressure.[8] The residue is then

dissolved in boiling acetone for recrystallization.[8]

Protocol 2: Nitration using Sodium Nitrate and Sulfuric
Acid
This protocol offers an alternative nitrating agent.[4]

Materials:

3-Picoline-N-oxide

Sulfuric Acid (H₂SO₄)

Sodium Nitrate (NaNO₃)

Crushed Ice

Ammonia solution

Procedure:

Initial Mixture: Melt 50 g of 3-picoline-N-oxide at 38 °C and mix it with 250 ml of sulfuric acid

under cold conditions.[4]

Nitration: Add 70 g of sodium nitrate to the mixture at room temperature and stir until all the

solid dissolves.[4]
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Heating: Slowly increase the temperature to 70 °C in an oil bath and stir continuously for 2

hours.[4] To ensure complete nitration, maintain the temperature at 95–100 °C for 12 hours

with continuous stirring.[4]

Isolation: Cool the reaction mixture and pour it over crushed ice.[4] Neutralize with ammonia

solution to a pH of 7–8.[4] The bright yellow crystalline 3-Methyl-4-nitropyridine N-oxide

powder will precipitate.[4]

Purification: Wash the product and dry it in a vacuum.[4]

Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows described above.

Synthesis Work-up & Isolation Purification

Mix 3-Methylpyridine-1-oxide
and cold H₂SO₄

Add fuming HNO₃ Heat to 95-100 °C Control vigorous reaction
with ice bath Heat at 100-105 °C for 2h Cool and pour

onto crushed ice Neutralize with Na₂CO₃ Precipitation of product Suction filtration Recrystallize from acetone Final Product

Click to download full resolution via product page

Caption: Synthesis Workflow for Protocol 1.

Synthesis Work-up & Isolation Purification

Mix 3-Picoline-N-oxide
and H₂SO₄

Add NaNO₃ at room temp Heat to 70 °C for 2h Heat at 95-100 °C for 12h Cool and pour
onto crushed ice

Neutralize with
Ammonia solution Precipitation of product Wash and dry

in vacuum Final Product
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Caption: Synthesis Workflow for Protocol 2.

Reactivity and Applications
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3-Methyl-4-nitropyridine N-oxide is a valuable intermediate in organic synthesis. The nitro

group at the 4-position is susceptible to nucleophilic substitution, making it a versatile precursor

for the synthesis of various 4-substituted pyridine derivatives.[10][11] This reactivity is

enhanced by the N-oxide functionality. The parent compound, 4-nitropyridine N-oxide, is known

to undergo reactions where the nitro group is replaced by various nucleophiles.[10][11] 3-
Methyl-4-nitropyridine N-oxide is also a commercial nonlinear optical (NLO) material used in

pico- and femtosecond optics in the near-IR range.[4] Furthermore, it serves as an intermediate

in the synthesis of pharmaceuticals, such as omeprazole and esomeprazole, through its

dimethylated analogue.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Characterization of 3-Methyl-4-nitropyridine N-oxide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157339#3-methyl-4-nitropyridine-n-oxide-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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